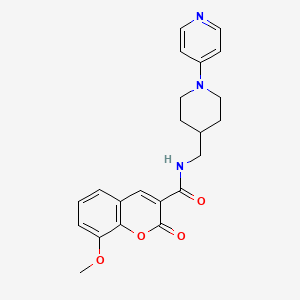![molecular formula C18H18F3NO4S B2489857 2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 338424-47-8](/img/structure/B2489857.png)
2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide often involves multi-step chemical processes. For instance, Alonso et al. (2005) described the use of 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction, a method that could potentially be adapted for synthesizing variants of the compound by employing appropriate sulfones and carbonyl compounds (Alonso, Fuensanta, Nájera, & Varea, 2005).
Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques. For example, Olivato et al. (2009) conducted spectroscopic and theoretical studies on N-methoxy-N-methyl-2-[(4′-substituted) phenylsulfonyl]propanamides, providing insights into the conformers and configurations of similar sulfonamide compounds, which are crucial for understanding their chemical behavior (Olivato, Domingues, Reis, Vinhato, Mondino, Zukerman-Schpector, Rittner, & Colle, 2009).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can lead to various transformations and products. Zmijewski et al. (2006) explored the application of biocatalysis to drug metabolism, demonstrating the potential for microbial-based systems to produce metabolites of biaryl-bis-sulfonamide compounds, which may apply to the synthesis and modification of 2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. For instance, Wang and He (2011) described the synthesis, characterization, and crystal structure of a related compound, providing a foundation for understanding the physical characteristics of similar sulfonamide derivatives (Wang & He, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, are key to the compound's applications and behavior in various environments. Studies like those conducted by Chohan and Shad (2011) on sulfonamide-derived compounds and their metal complexes offer insights into the reactivity and potential coordination chemistry of compounds like 2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide (Chohan & Shad, 2011).
Aplicaciones Científicas De Investigación
Quantum Chemical Studies
- Quantum Chemical Analysis : The compound has been analyzed using quantum chemical methods to understand its molecular properties. These studies provide insights into the compound's potential energy, bonding interactions, and electronic properties, which are crucial for understanding its behavior in different applications (Otuokere & Amaku, 2015).
Pharmacokinetics and Metabolism
- Pharmacokinetic Characteristics : Research has been conducted on the pharmacokinetics and metabolism of related compounds. These studies explore aspects like absorption rates, clearance, distribution, and identification of metabolites in biological systems (Wu et al., 2006).
Synthesis and Structure-Activity Relationships
- Synthesis and Antiandrogen Activity : Investigations into the synthesis and structure-activity relationships of derivatives of this compound have been conducted. These studies help understand how different substitutions on the molecule affect its biological activity, particularly in the context of antiandrogen properties (Tucker et al., 1988).
Molecular Imaging Applications
- Radiosynthesis for Prostate Cancer Imaging : The compound and its derivatives have been used in the development of radioligands for prostate cancer imaging. This involves creating carbon-11-labeled derivatives for use in positron emission tomography (PET), providing valuable tools for medical imaging and diagnosis (Gao et al., 2011).
Molecular Docking Studies
- Molecular Docking for Biological Activity : The compound has been subject to molecular docking studies to explore its interaction with biological targets, like prostate cancer proteins. Such studies are crucial for drug design and understanding the molecule's potential therapeutic applications (Chandralekha et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydroxy-2-methyl-3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-12-6-8-15(9-7-12)27(25,26)11-17(2,24)16(23)22-14-5-3-4-13(10-14)18(19,20)21/h3-10,24H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORFTSUBJMPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)
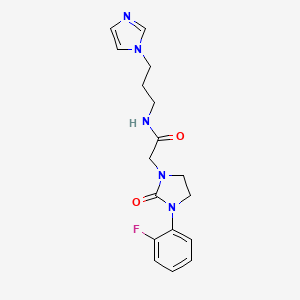
![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)

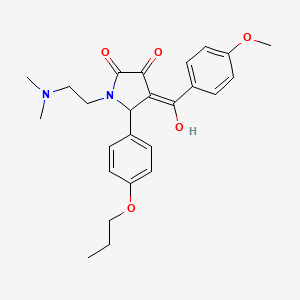
![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/no-structure.png)
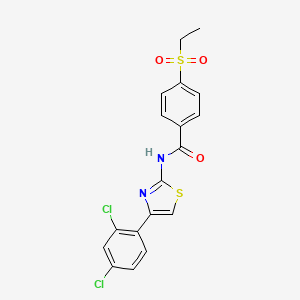
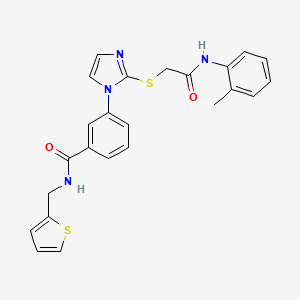
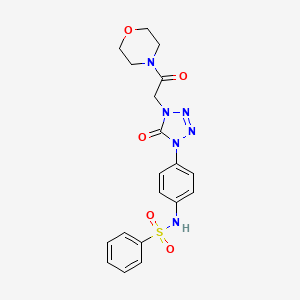
![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)
![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)
